One of the most studied aspects of agaric acid is its potential antimicrobial activity. Studies have shown that agaric acid exhibits antibacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, research suggests agaric acid may possess antifungal properties, potentially inhibiting the growth of certain fungal species [].
Agaric acid, also known as agaricin or 2-hydroxynonadecane-1,2,3-tricarboxylic acid, is an organic tricarboxylic acid with the molecular formula C22H40O7. This compound is primarily derived from fungi, notably Laricifomes officinalis and Fomes lacricis. Characterized by its amphipathic nature, agaric acid contains both polar hydroxyl groups and a nonpolar hydrocarbon chain, making it partially soluble in water. It appears as a white, odorless, and tasteless solid with a melting point of 140 °C .
As mentioned earlier, agaric acid is known to induce MPT in mitochondria []. MPT is a cellular process where the permeability of the mitochondrial membrane increases, leading to the release of molecules from the mitochondria into the cytoplasm and potentially cell death []. The exact mechanism by which agaric acid triggers MPT is not fully understood, but it's believed to involve interaction with the ANT protein in the mitochondrial membrane []. Further research is needed to elucidate the specific binding sites and how this interaction disrupts mitochondrial function.
Agaric acid is a tribasic acid, capable of donating up to three hydrogen ions in acid-base reactions. Its reactivity is significant in biochemical pathways, where it can inhibit metabolic functions by affecting various enzymatic processes. For instance, it has been shown to inhibit the formation of acetyl-CoA carboxylase activation through its interaction with citrate . Additionally, agaric acid induces mitochondrial permeability transition by interacting with adenine nucleotide translocase, leading to the efflux of calcium ions and disruption of mitochondrial membrane potential .
Agaric acid exhibits a range of biological activities. It acts as an inhibitor of metabolism in animal studies and has been noted for its role in lipid metabolism by influencing sterol synthesis. In clinical settings, agaric acid has been used as an anhidrotic agent to control excessive sweating by paralyzing nerve endings in sweat glands. It has also been employed historically for its emetic properties and as an antidiarrheal agent . Furthermore, research indicates its potential in inhibiting biofilm formation in pathogens like Salmonella Typhimurium .
Agaric acid can be synthesized through various methods, often involving the extraction from fungal sources or chemical synthesis in laboratory settings. The specific synthetic routes may vary depending on the desired purity and yield but typically involve multi-step organic reactions that include oxidation and hydrolysis processes .
The applications of agaric acid span several fields:
Studies have demonstrated that agaric acid interacts significantly with mitochondrial membranes. It induces the opening of mitochondrial permeability transition pores, which leads to increased production of reactive oxygen species and affects cellular respiration processes. These interactions are crucial for understanding the compound's role in mitochondrial dysfunction and potential therapeutic targets .
Agaric acid shares structural similarities with several other fatty acids and tricarboxylic acids. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Citric Acid | C6H8O7 | A well-known tricarboxylic acid involved in the Krebs cycle. |
Malic Acid | C4H6O5 | A dicarboxylic acid found in fruits; involved in energy production. |
Fumaric Acid | C4H4O4 | A dicarboxylic acid that plays a role in cellular respiration. |
Agaric Acid | C22H40O7 | A unique tricarboxylic fatty acid with specific biological activities related to mitochondrial function. |
Agaric acid's distinct long hydrocarbon chain and multiple carboxylic groups set it apart from these other compounds, contributing to its specific biological roles and applications .
Agaric acid possesses the molecular formula C₂₂H₄₀O₇, indicating a complex organic molecule containing twenty-two carbon atoms, forty hydrogen atoms, and seven oxygen atoms [1] [2] [3]. The molecular weight of agaric acid is consistently reported as 416.5 to 416.55 grams per mole across multiple sources [1] [2] [3] [4]. This compound is registered under the Chemical Abstracts Service number 666-99-9, serving as its unique chemical identifier [1] [2] [3] [4].
The molecular composition reflects the tricarboxylic acid nature of the compound, with the seven oxygen atoms distributed among three carboxyl functional groups and one hydroxyl group. The relatively high molecular weight is attributed to the extended saturated hydrocarbon chain that constitutes the majority of the molecular structure [5] [6].
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₄₀O₇ | Multiple sources [1] [2] [3] |
Molecular Weight (g/mol) | 416.5-416.55 | PubChem, ChemScene [1] [2] |
CAS Number | 666-99-9 | Multiple sources [1] [2] [3] [4] |
Percent Composition | C 63.43%, H 9.68%, O 26.89% | DrugFuture [7] |
Agaric acid belongs to the class of tricarboxylic acids, characterized by the presence of three carboxyl functional groups (-COOH) [8]. The IUPAC name, 2-hydroxynonadecane-1,2,3-tricarboxylic acid, precisely describes the arrangement of these functional groups at positions 1, 2, and 3 of the carbon chain [3] [7] [8]. This tricarboxylic acid structure places agaric acid in the same functional category as citric acid and other metabolically important tricarboxylic acids [8].
The three carboxyl groups are clustered at one end of the molecule, creating a highly polar region that contrasts sharply with the nonpolar hydrocarbon chain [5] [9]. This arrangement is fundamental to the compound's amphipathic properties and biological activity [5] [6].
The hydrocarbon component of agaric acid consists of a nineteen-carbon saturated aliphatic chain [5] [9]. The long-chain structure extends from the tricarboxylic acid head group, creating a linear, fully saturated alkyl chain with thirty-four hydrogen atoms distributed along the carbon backbone [5]. This extended hydrocarbon chain is responsible for the compound's hydrophobic character and its ability to interact with lipid membranes [5] [6].
The carbon chain configuration lacks any unsaturation, making it structurally stable and resistant to oxidative degradation under normal conditions [5]. The linear arrangement of the carbon atoms contributes to the compound's ability to insert into biological membranes and affect membrane fluidity [10].
Agaric acid contains one chiral center at the second carbon atom, which bears both a hydroxyl group and participates in the carboxyl group arrangement [5] [6]. This stereochemical feature enables the compound to exhibit optical activity, with the specific optical rotation reported as [α]D¹⁹ = -9° when measured in sodium hydroxide solution [4] [7].
The presence of the chiral center means that agaric acid can exist in two enantiomeric forms, though the naturally occurring form typically predominates in biological systems [5]. The stereochemical configuration influences the compound's biological activity and its interaction with chiral biological targets such as enzymes and membrane proteins [10].
Agaric acid exhibits a melting point of 142°C with decomposition, indicating limited thermal stability at elevated temperatures [4] [11] [7]. The decomposition at the melting point suggests that the compound undergoes chemical breakdown rather than simple phase transition, likely due to the decarboxylation of the carboxyl groups or dehydration reactions [4].
The thermal instability is characteristic of compounds containing multiple carboxyl groups, which are prone to decarboxylation reactions at elevated temperatures. The estimated boiling point of 454.85°C represents a theoretical value, as the compound would likely decompose well before reaching this temperature [11].
Agaric acid demonstrates microcrystalline properties, forming small crystals that are not visible to the naked eye but can be observed under optical microscopy [5] [6]. The compound typically appears as a white to pale beige crystalline powder or solid when isolated [3] [4] [7].
The crystalline structure is stabilized by intermolecular hydrogen bonding between the carboxyl groups of adjacent molecules, similar to other carboxylic acids. This hydrogen bonding contributes to the relatively high melting point and the compound's solid-state stability [4] [7].
The solubility profile of agaric acid reflects its amphipathic nature, with differential solubility in various solvents depending on temperature and pH conditions [4] [7]. The compound exhibits slight solubility in cold water but becomes freely soluble in hot water, indicating temperature-dependent dissolution behavior [4] [7].
In alcoholic solvents, agaric acid shows limited solubility, with one gram dissolving in 180 milliliters of cold ethanol and improved solubility in hot ethanol (one gram in 10 milliliters) [7]. The compound demonstrates enhanced solubility in alkaline solutions due to deprotonation of the carboxyl groups, forming water-soluble carboxylate salts [4] [7].
Solvent | Solubility | Temperature |
---|---|---|
Cold water | Slightly soluble | Room temperature |
Hot water | Freely soluble | Boiling |
Ethanol (cold) | Limited (1g in 180ml) | Room temperature |
Ethanol (hot) | Better (1g in 10ml) | Boiling |
Alkaline solutions | Freely soluble | Room temperature |
DMSO | Slightly soluble | Room temperature |
The spectroscopic properties of agaric acid are consistent with its tricarboxylic acid structure. Infrared spectroscopy would be expected to show characteristic absorption bands for carboxyl groups, including broad O-H stretching around 3000-2500 cm⁻¹ and C=O stretching near 1710 cm⁻¹, typical of carboxylic acid dimers [12].
The compound's predicted pKa value of 2.93±0.36 indicates strong acidic character, consistent with the presence of multiple carboxyl groups [2]. This acidity value suggests that the first carboxyl group deprotonation occurs readily under physiological conditions, contributing to the compound's biological activity [13] [14].
Agaric acid functions as a tribasic acid, capable of donating up to three protons in acid-base reactions [5] [6]. The compound can participate in sequential deprotonation reactions, with each carboxyl group having distinct pKa values, though the first deprotonation is predicted to occur around pH 2.93 [2].
The acidic nature of agaric acid enables it to form salts with bases, and the multiple carboxyl groups provide opportunities for forming mono-, di-, and tribasic salts depending on the stoichiometry and pH conditions [5]. This property is relevant to its biological activity and potential pharmaceutical formulations [4].
The amphipathic nature of agaric acid arises from the combination of the polar tricarboxylic acid head group and the nonpolar nineteen-carbon hydrocarbon tail [5] [6]. This structural duality enables the compound to interact with both aqueous and lipid environments, making it particularly effective at membrane interfaces [5] [10].
The amphipathic character facilitates the compound's ability to induce mitochondrial permeability transition by enabling interaction with both the polar protein components and the lipid bilayer of mitochondrial membranes [10]. This property is essential for the compound's biological activity and its proposed mechanism of action [10].
The primary reactive sites in agaric acid are the three carboxyl groups and the single hydroxyl group at the second carbon position [5] [9]. The carboxyl groups can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation [15].
The hydroxyl group provides an additional site for chemical modification, enabling the formation of ethers, esters, and other derivatives. The combination of these functional groups creates a versatile chemical scaffold that can interact with various biological targets, particularly the adenine nucleotide translocase in mitochondrial membranes [10].